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# Technical Support Center: PF-3882845 In Vivo Administration

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Compound of Interest		
Compound Name:	PF-3882845	
Cat. No.:	B609923	Get Quote

This guide provides researchers, scientists, and drug development professionals with essential information for the successful in vivo administration of **PF-3882845**, a non-steroidal mineralocorticoid receptor (MR) antagonist.

## **Frequently Asked Questions (FAQs)**

Q1: What is the recommended vehicle for in vivo oral administration of PF-3882845?

A1: Based on published preclinical studies, the recommended vehicle for oral gavage administration of **PF-3882845** is a suspension prepared in 0.5% methyl cellulose and 0.1% polysorbate 80 in water.[1] This formulation is suitable for achieving consistent dosing in rodent models.

Q2: Why is a suspension vehicle necessary for **PF-3882845**?

A2: **PF-3882845** is characterized as a poorly soluble compound.[1][2] Its physicochemical properties, particularly its low aqueous solubility, necessitate the use of a suspension vehicle to ensure a uniform dispersion of the compound for accurate and reproducible dosing in vivo. Simple aqueous solutions are unlikely to achieve the required concentrations for efficacy studies without precipitation.

Q3: What is the mechanism of action of **PF-3882845**?



A3: **PF-3882845** is a potent and selective antagonist of the mineralocorticoid receptor (MR). It competitively binds to the MR, preventing the receptor from being activated by its natural ligand, aldosterone. This blockade inhibits the downstream signaling cascade that leads to the transcription of genes involved in sodium and water retention.

Q4: What are the key physicochemical properties of **PF-3882845** to consider for formulation?

A4: While experimental solubility data is not readily available in the public domain, predicted physicochemical properties provide insight into its formulation requirements. The presence of a carboxylic acid group and a relatively high polar surface area suggest that its solubility may be pH-dependent. The predicted LogP indicates moderate lipophilicity.

**Physicochemical Properties of PF-3882845** 

Property	Predicted Value	Source
LogP	4.99	DrugBank
pKa (Strongest Acidic)	4.09	DrugBank
pKa (Strongest Basic)	3.39	DrugBank
Polar Surface Area	76.69 Ų	DrugBank
Hydrogen Bond Donors	1	DrugBank
Hydrogen Bond Acceptors	5	DrugBank
Rotatable Bond Count	3	DrugBank

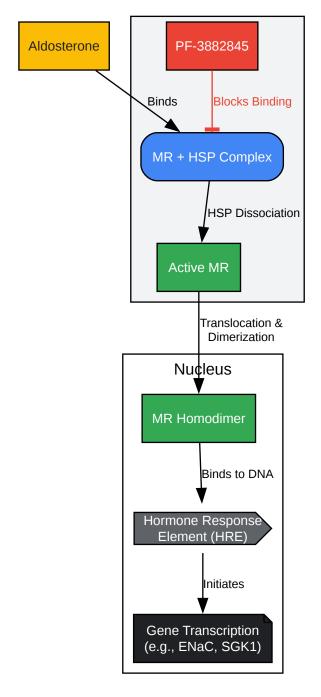
Note: These values are computationally predicted and should be used as a guide. Experimental verification is recommended.

# Mineralocorticoid Receptor (MR) Antagonism by PF-3882845

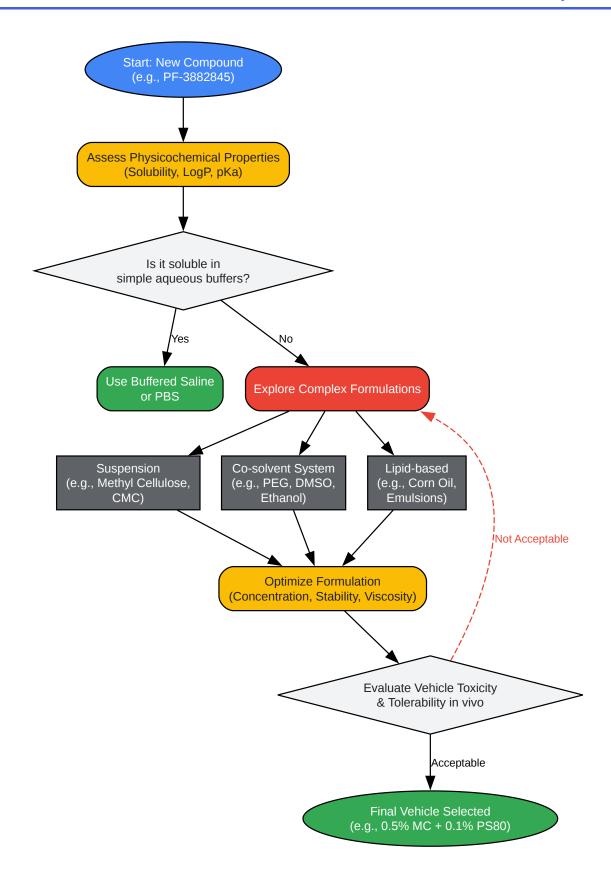
Below is a diagram illustrating the signaling pathway of the mineralocorticoid receptor and the mechanism of antagonism by **PF-3882845**.



### Mechanism of Mineralocorticoid Receptor (MR) Antagonism







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### References

- 1. Discovery of (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (PF-3882845), an orally efficacious mineralocorticoid receptor (MR) antagonist for hypertension and nephropathy PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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